molecular formula C20H28O4 B15094929 3,10-Dihydroxy-3,10-dimethyl-6,12-di(propan-2-yl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione

3,10-Dihydroxy-3,10-dimethyl-6,12-di(propan-2-yl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione

Cat. No.: B15094929
M. Wt: 332.4 g/mol
InChI Key: YNYHPBIGKWCFOA-UHFFFAOYSA-N
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Description

This compound is a sesquiterpenoid belonging to the class of prenol lipids, characterized by a highly rigid tricyclic framework (tricyclo[6.2.2.0²,⁷]dodecane) with fused cyclohexene and bicyclic moieties . Key structural features include:

  • Functional groups: Two hydroxyl (-OH) groups at positions 3 and 10, two methyl (-CH₃) groups at the same positions, and two isopropyl (-CH(CH₃)₂) substituents at positions 6 and 12.
  • Stereochemistry: Multiple stereocenters (1S, 2S, 3R, 7R, 8S, 10R), critical for its biological interactions .

Its molecular formula is C₂₀H₂₆O₄ (molecular weight: 330.42 g/mol), with a topological polar surface area (TPSA) of 74.60 Ų and moderate lipophilicity (XLogP: 3.30) . The compound has been associated with plant-derived biosynthetic pathways, though its natural sources remain under investigation .

Properties

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

3,10-dihydroxy-3,10-dimethyl-6,12-di(propan-2-yl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione

InChI

InChI=1S/C20H28O4/c1-9(2)11-7-13-17-15(16(11)18(22)19(13,5)23)12(10(3)4)8-14(21)20(17,6)24/h7-10,13,15-17,23-24H,1-6H3

InChI Key

YNYHPBIGKWCFOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2C3C(C1C(=O)C2(C)O)C(=CC(=O)C3(C)O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione typically involves the use of natural precursors such as menthadiene derivatives. The synthetic route may include steps such as hydroxylation and oxidation to introduce the hydroxyl and ketone groups, respectively. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis using optimized protocols. The process is designed to be cost-effective and scalable, ensuring consistent quality and supply for research and commercial applications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of additional ketone or carboxyl groups.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, altering the compound’s properties.

    Substitution: Substitution reactions may involve the replacement of hydroxyl groups with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones or carboxylic acids, while reduction may produce diols.

Scientific Research Applications

3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound’s biological activities, such as antimicrobial and anti-inflammatory properties, are of interest for drug discovery and development.

    Medicine: Research into its potential therapeutic effects includes studies on its ability to modulate biological pathways and target specific diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and binding affinity. The compound may modulate enzyme activity, inhibit microbial growth, or reduce inflammation through its interactions with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between the target compound and related tricyclic sesquiterpenoids or dione-containing molecules:

Compound Name Molecular Formula Substituents Functional Groups Synthesis Method Key Biological Targets (Predicted)
Target Compound C₂₀H₂₆O₄ 3,10-diOH, 3,10-diCH₃, 6,12-di(isopropyl) Diketone, hydroxyl Enzymatic oxidation G-protein-coupled receptors, oxidoreductases
3,10-Dihydroxy-3,5,7,8,10,12-hexamethyl-tricyclo[6.2.2.0²,⁷]dodeca-5,11-diene-4,9-dione (12c) C₂₂H₃₀O₄ 3,10-diOH, 3,5,7,8,10,12-hexaCH₃ Diketone, hydroxyl Oxidative dearomatization Not reported
3,3,10,10-Tetramethoxytricyclo[6.2.2.0²,⁷]dodeca-5,11-diene-4,9-dione (4a) C₂₀H₂₄O₈ 3,3,10,10-tetraOCH₃ Diketone, methoxy Electrochemical oxidation DNA lyase, histone deacetylases
Benzo[f]indole-4,9-dione derivatives (e.g., 1H-benzo[f]indole-4,9-dione) C₁₄H₉NO₂ Aromatic fused indole-dione system Diketone, amine Michael addition/cyclization Anticancer (topoisomerase inhibition)

Key Comparative Insights

Substituent Effects on Reactivity: The target compound’s hydroxyl and isopropyl groups enhance solubility in polar solvents compared to the tetramethoxy derivative (4a), which exhibits higher lipophilicity due to methoxy groups .

Synthetic Pathways: The target compound is synthesized via monoterpene phenol coupling using polyphosphoric acids , whereas 4a is produced via electrochemical oxidation of guaiacol derivatives . Benzo[f]indole-4,9-diones are synthesized via Mn(III)-mediated oxidative cyclization, emphasizing the role of transition metals in diketone formation .

Biological Activity: The target compound is predicted to interact with GPCRs and oxidoreductases due to its hydroxyl and diketone motifs . 4a shows affinity for DNA lyase and histone deacetylases, likely due to methoxy groups mimicking acetylated lysine residues . Benzo[f]indole-4,9-diones exhibit anticancer activity via topoisomerase inhibition, a mechanism absent in tricyclic sesquiterpenoids .

Biological Activity

3,10-Dihydroxy-3,10-dimethyl-6,12-di(propan-2-yl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione is a complex organic compound with potential biological activities that have been the subject of various research studies. This article aims to summarize the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound features a tricyclic structure with multiple hydroxyl and carbonyl groups, which are often associated with various biological activities. Its molecular formula is C20H30O4C_{20}H_{30}O_{4}, and it has a molecular weight of 330.46 g/mol.

Antioxidant Activity

Several studies have indicated that compounds with similar structural features exhibit significant antioxidant properties. The presence of hydroxyl groups is crucial for scavenging free radicals and preventing oxidative stress in cells.

Study Findings
Demonstrated that related polycyclic compounds showed high radical scavenging activity in vitro.
Reported that hydroxylated compounds can inhibit lipid peroxidation in biological membranes.

Anti-inflammatory Effects

Research has suggested that the compound may possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Study Findings
Found that similar compounds reduced TNF-alpha levels in cell cultures.
Showed decreased expression of COX-2 in animal models treated with related tricyclic compounds.

Anticancer Potential

The anticancer activity of tricyclic compounds has been explored extensively. Some studies suggest that 3,10-Dihydroxy-3,10-dimethyl-6,12-di(propan-2-yl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione may induce apoptosis in cancer cells.

Study Findings
Investigated the cytotoxic effects on breast cancer cell lines and found significant apoptosis induction.
Reported that similar structures inhibited tumor growth in xenograft models.

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of a series of polycyclic compounds using DPPH and ABTS assays. The results indicated that compounds with multiple hydroxyl groups exhibited higher antioxidant activity compared to their non-hydroxylated counterparts.

Case Study 2: Anti-inflammatory Mechanisms

In a controlled experiment involving lipopolysaccharide-induced inflammation in macrophages, treatment with the compound resulted in a significant reduction of inflammatory markers such as IL-1β and IL-6.

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